molecular formula C14H12N2O2S B2591455 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326829-85-9

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2591455
CAS No.: 1326829-85-9
M. Wt: 272.32
InChI Key: ZBJNGJZLDLOEOC-UHFFFAOYSA-N
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Description

Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For example, a novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 .


Molecular Structure Analysis

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives have been created and evaluated as anticancer agents . They displayed highly potent cytotoxic activity in comparison to erlotinib .

Scientific Research Applications

Synthesis and Chemical Properties

Thienopyrimidine derivatives, including 1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized through various methods, showcasing their versatile chemical properties and potential for functionalization. One method involves microwave-assisted condensation, which allows for the fast and efficient isolation of intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidines. This process is crucial for creating a diverse range of thienopyrimidine derivatives by facilitating different substituent additions at the 3-aryl position (Davoodnia, Zare-Bidaki, & Eshghi, 2008).

Biological Activities

Thienopyrimidine derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in the development of new therapeutic agents. For instance, these compounds have been studied for their potential as GnRH receptor antagonists, offering prospects for treating reproductive diseases. The specific modifications of the thienopyrimidine core structure, such as the incorporation of a 2-(2-pyridyl)ethyl group, have been found to significantly enhance receptor binding activity, demonstrating the importance of structural optimization in drug development (Guo et al., 2003).

Antimicrobial Activities

The search for new antimicrobial agents has led to the investigation of thienopyrimidine derivatives for their potential applications in combating microbial infections. Some studies have synthesized and evaluated various substituted thienopyrimidines for their antibacterial properties. These efforts have yielded compounds with moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, highlighting the potential of thienopyrimidines as templates for developing new antimicrobials (Vlasov et al., 2022).

Mechanism of Action

Thienopyrimidines exert their anticancer effects through the inhibition of various enzymes and pathways . They are often used as inhibitors of protein kinases (PKs), which are one of the pathways that can be inhibited in cancer treatment .

Future Directions

The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority . Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development , suggesting that there may be future research and development in this area.

Properties

IUPAC Name

1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-15-11-8-9-19-12(11)13(17)16(14(15)18)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNGJZLDLOEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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